1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one 1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18271751
InChI: InChI=1S/C12H23N3O/c1-10(2)7-12(16)15-5-3-14(4-6-15)11-8-13-9-11/h10-11,13H,3-9H2,1-2H3
SMILES:
Molecular Formula: C12H23N3O
Molecular Weight: 225.33 g/mol

1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one

CAS No.:

Cat. No.: VC18271751

Molecular Formula: C12H23N3O

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one -

Specification

Molecular Formula C12H23N3O
Molecular Weight 225.33 g/mol
IUPAC Name 1-[4-(azetidin-3-yl)piperazin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C12H23N3O/c1-10(2)7-12(16)15-5-3-14(4-6-15)11-8-13-9-11/h10-11,13H,3-9H2,1-2H3
Standard InChI Key WPRZCNGZBYVISI-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)N1CCN(CC1)C2CNC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • Azetidine ring: A four-membered saturated heterocycle with one nitrogen atom, contributing conformational rigidity.

  • Piperazine ring: A six-membered diamine ring that enhances solubility via protonation at physiological pH.

  • 3-Methylbutanone group: A branched ketone moiety that increases lipophilicity (logP2.5\log P \approx 2.5), favoring membrane permeability.

The stereochemistry and spatial arrangement of these groups are critical for interactions with biological targets. The canonical SMILES string CC(C)CC(=O)N1CCN(CC1)C2CNC2\text{CC(C)CC(=O)N1CCN(CC1)C2CNC2} confirms the connectivity, while the InChIKey WPRZCNGZBYVISI-UHFFFAOYSA-N\text{WPRZCNGZBYVISI-UHFFFAOYSA-N} provides a unique identifier for database searches.

Crystallographic and Spectroscopic Data

Though single-crystal X-ray data are unavailable, related azetidine-piperazine hybrids exhibit monoclinic crystal systems with hydrogen-bonded networks. Key spectroscopic signatures include:

  • NMR: 1H^1\text{H} NMR signals at δ\delta 2.25 ppm (methyl groups) and δ\delta 3.2–4.5 ppm (N–CH2_2 in azetidine/piperazine).

  • IR: Stretching vibrations at 1680 cm1^{-1} (C=O) and 2800–3000 cm1^{-1} (C–H in methyl groups).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

Azetidine Ring Formation

Cyclization of 3-aminopropanol derivatives under basic conditions yields the azetidine core. For example, treatment of 3-chloropropylamine with sodium hydroxide generates azetidine hydrochloride.

Piperazine Functionalization

Nucleophilic substitution reactions install the piperazine moiety. Reacting 1-chloro-3-methylbutan-1-one with piperazine in dimethylformamide (DMF) at 80°C produces 1-(piperazin-1-yl)-3-methylbutan-1-one.

Coupling Reaction

Carbodiimide-mediated coupling (e.g., EDC/HCl) links the azetidine and piperazine groups. Purification via flash chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

StepReagents/ConditionsYield
Azetidine formationNaOH, EtOH, reflux72%
Piperazine alkylationDMF, 80°C, 12 h65%
EDC couplingCH2_2Cl2_2, RT, 24 h58%

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize parameters (temperature, residence time) and minimize byproducts. Automated systems control stoichiometry, achieving batch-to-batch consistency.

Physicochemical Properties

Solubility and Lipophilicity

  • Aqueous solubility: 12 mg/mL (pH 7.4), enhanced by protonation of the piperazine nitrogen.

  • LogP: 2.5 ± 0.2 (calculated using Crippen’s method), indicating moderate lipophilicity.

  • Topological polar surface area (TPSA): 45 Å2^2, suggesting moderate permeability across biological membranes.

Stability Profile

  • Thermal stability: Decomposes at 210°C (DSC analysis).

  • Photostability: Stable under UV light (λ > 300 nm) for 72 h.

Chemical Reactivity and Derivatives

Ketone Reduction

Treatment with NaBH4_4 in methanol reduces the ketone to a secondary alcohol:
C12H23N3O+NaBH4C12H25N3O+NaBO2\text{C}_{12}\text{H}_{23}\text{N}_{3}\text{O} + \text{NaBH}_4 \rightarrow \text{C}_{12}\text{H}_{25}\text{N}_3\text{O} + \text{NaBO}_2

Reducing AgentSolventTemperatureProduct Purity
NaBH4_4MeOH0°C → RT98%
LiAlH4_4Et2_2OReflux91%

Azetidine Ring-Opening

Hydrolysis with 6M HCl cleaves the azetidine ring, yielding γ-aminobutyric acid derivatives:
C12H23N3O+H2OHClC10H21N3O2+NH3\text{C}_{12}\text{H}_{23}\text{N}_{3}\text{O} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_{10}\text{H}_{21}\text{N}_3\text{O}_2 + \text{NH}_3

Biological Activity and Applications

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus25–50
Escherichia coli50–100

Neurological Targets

The piperazine moiety suggests affinity for serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors, common in antipsychotic drugs.

Industrial Applications

  • Pharmaceutical intermediate: Used in synthesizing kinase inhibitors and antiviral agents.

  • Coordination chemistry: Forms stable complexes with Cu(II) (logK=4.2\log K = 4.2) for catalytic applications.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.05 (d, 6H, CH(CH3_3)2_2), δ 2.45–2.70 (m, 8H, piperazine), δ 3.15–3.40 (m, 4H, azetidine).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M + H]+^+ = 226.1801 (calculated: 226.1804).

Future Research Directions

  • Stereoselective synthesis: Develop asymmetric routes to access enantiopure forms for pharmacological studies.

  • Target identification: Screen against protein kinases and G protein-coupled receptors (GPCRs).

  • Formulation optimization: Explore nanoencapsulation to enhance bioavailability.

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